4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine
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Overview
Description
4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a piperidine ring substituted with a nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine typically involves multi-step organic reactions The piperidine ring is then synthesized separately and coupled with the pyrazole derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine involves its interaction with specific molecular targets. The methoxyphenyl and nitrophenylmethyl groups may interact with different receptors or enzymes, modulating their activity. The pyrazole ring can also play a role in binding to specific sites, influencing the overall biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4-hydroxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine
- 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-aminophenyl)methyl]piperidine
- 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine
Uniqueness
The unique combination of the methoxyphenyl and nitrophenylmethyl groups in 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine distinguishes it from similar compounds. This specific substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-20-8-4-17(5-9-20)21-14-22(24-23-21)18-10-12-25(13-11-18)15-16-2-6-19(7-3-16)26(27)28/h2-9,14,18H,10-13,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBOMNRZQUQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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